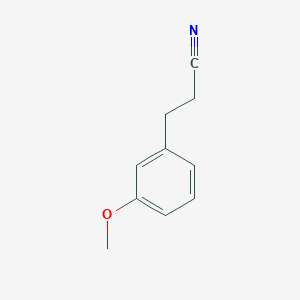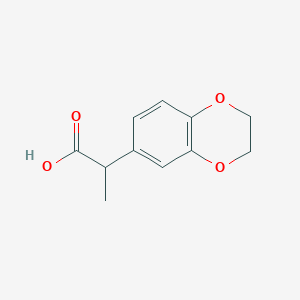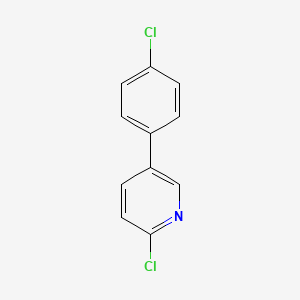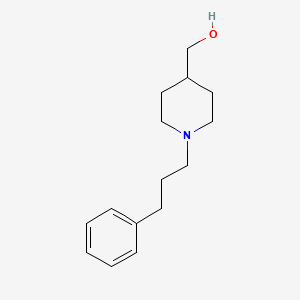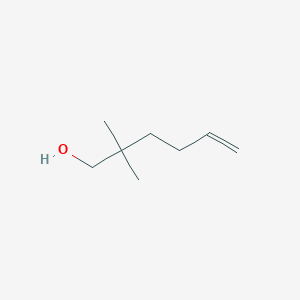
2,2-Dimethylhex-5-en-1-ol
Descripción general
Descripción
2,2-Dimethylhex-5-en-1-ol is a chemical compound with the molecular formula C8H16O . It has an average mass of 128.212 Da and a monoisotopic mass of 128.120117 Da .
Molecular Structure Analysis
The InChI code for 2,2-Dimethylhex-5-en-1-ol is1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3 . The Canonical SMILES structure is CC(C)(CCC=C)CO . Physical And Chemical Properties Analysis
2,2-Dimethylhex-5-en-1-ol has a molecular weight of 128.21 g/mol . It has a computed XLogP3-AA of 2.2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 128.120115130 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 9 . The compound is a liquid .Aplicaciones Científicas De Investigación
“2,2-Dimethylhex-5-en-1-ol” is a chemical compound with the CAS Number: 56068-50-9 . It’s a liquid with a molecular weight of 128.21 . This compound is used in various scientific fields, particularly in chemistry and biochemistry for research and experimental purposes .
-
Organic Chemistry - Lucas Reagent Reaction
- In organic chemistry, “2,2-Dimethylhex-5-en-3-ol” can react with Lucas reagent . This reaction involves the formation of carbocations, which are intermediates in many organic reactions .
- The reaction with Lucas reagent would likely result in a mixture of 5,5-dimethyl-3-chloro-1-hexene and 5,5-dimethyl-1-chloro-2-hexene . This is due to the stability of allylic carbocations, which are more stable than even tertiary non-conjugated carbocations .
- The specific outcomes of this reaction would depend on the reaction conditions and the specific properties of the “2,2-Dimethylhex-5-en-1-ol” compound .
-
Polymer Chemistry - Polymer Formation
- “2,2-Dimethylhex-5-en-1-ol” could potentially be used in the formation of polymers . Polymers are large molecules made up of repeating subunits, and they have a wide range of applications in materials science, medicine, and other fields .
- The specific methods of polymer formation would depend on the properties of the “2,2-Dimethylhex-5-en-1-ol” compound and the desired properties of the resulting polymer .
- The outcomes of this application would be the formation of a new polymer with potentially unique properties .
-
Organic Chemistry - Hydride Shift Reaction
- In organic chemistry, “2,2-Dimethylhex-5-en-3-ol” can react with Lucas reagent . This reaction involves the formation of carbocations, which are intermediates in many organic reactions .
- The reaction with Lucas reagent would likely result in a mixture of 5,5-dimethyl-3-chloro-1-hexene and 5,5-dimethyl-1-chloro-2-hexene . This is due to the stability of allylic carbocations, which are more stable than even tertiary non-conjugated carbocations .
- The specific outcomes of this reaction would depend on the reaction conditions and the specific properties of the “2,2-Dimethylhex-5-en-1-ol” compound .
-
Polymer Chemistry - Polymer Formation
- “2,2-Dimethylhex-5-en-1-ol” could potentially be used in the formation of polymers . Polymers are large molecules made up of repeating subunits, and they have a wide range of applications in materials science, medicine, and other fields .
- The specific methods of polymer formation would depend on the properties of the “2,2-Dimethylhex-5-en-1-ol” compound and the desired properties of the resulting polymer .
- The outcomes of this application would be the formation of a new polymer with potentially unique properties .
-
Chemical Synthesis - Solvent and Reagent
- “2,2-Dimethylhex-5-en-1-ol” could potentially be used as a solvent and reagent in chemical synthesis . It could be used in reactions that require a non-polar solvent or a reagent that can donate a methyl group .
- The specific methods of application would depend on the properties of the “2,2-Dimethylhex-5-en-1-ol” compound and the specific reaction being carried out .
- The outcomes of this application would be the successful completion of the chemical reaction, with “2,2-Dimethylhex-5-en-1-ol” acting as a solvent or reagent .
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dimethylhex-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYDFSDWKBPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437094 | |
| Record name | 2,2-dimethylhex-5-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhex-5-en-1-ol | |
CAS RN |
56068-50-9 | |
| Record name | 2,2-dimethylhex-5-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




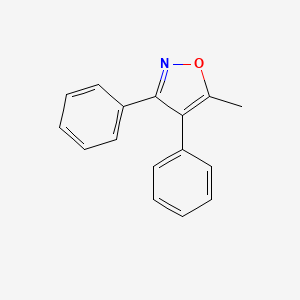
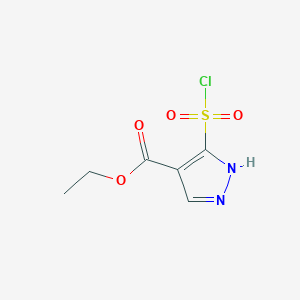

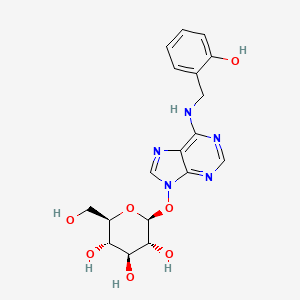


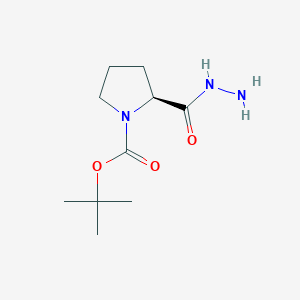
![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)
